ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10(14)8-13-7-5-9-4-3-6-12-11(9)13/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZTQWAUBLDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate exhibits promising therapeutic properties, particularly against cancer and inflammatory diseases. Its structure allows for interaction with various biological targets, making it a candidate for drug development aimed at treating conditions such as:
- Cancer : The compound has shown efficacy in inhibiting the proliferation of cancer cells by targeting fibroblast growth factor receptors (FGFRs). This inhibition disrupts critical signaling pathways involved in tumor growth and survival .
- Inflammation : Similar to other pyrrolopyridine derivatives, it may possess anti-inflammatory properties that could be harnessed in the treatment of inflammatory disorders .
Biological Research
Mechanisms of Action
Research indicates that this compound acts through several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that are integral to cancer signaling pathways. This action can lead to decreased cell proliferation and increased apoptosis in malignant cells .
- Cell Signaling Modulation : It influences various cellular processes such as migration and apoptosis by modulating key signaling pathways .
Chemical Biology
Structure-Activity Relationship Studies
The unique structure of this compound makes it a valuable tool for studying structure-activity relationships (SARs) within pyrrolopyridine derivatives. Researchers utilize this compound to design more potent analogs with enhanced selectivity and reduced side effects .
Industrial Applications
Synthesis of Advanced Materials
In addition to its biological applications, this compound serves as a building block in the synthesis of complex organic molecules. This versatility allows it to be used in the development of new materials with specific properties suitable for various industrial applications .
Case Studies
Several studies have documented the efficacy of this compound in laboratory settings:
- Antiproliferative Activity : A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines through FGFR inhibition .
- Enzyme Interaction Studies : Research highlighted its ability to interact with enzymes critical for cancer progression, suggesting a role in inhibiting specific signaling cascades essential for tumor viability .
Mechanism of Action
The mechanism of action of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. As an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl Ester Derivatives
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS 172647-94-8) differs only in the ester group (methyl vs. ethyl). The shorter alkyl chain reduces lipophilicity (clogP ~1.2 vs. However, methyl esters are more prone to hydrolysis under basic conditions, as evidenced by discontinued commercial availability . In contrast, the ethyl ester offers improved metabolic stability, making it preferable for in vivo applications .
tert-Butyl Ester Derivatives
tert-Butyl 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS 754214-95-4) introduces a bulky tert-butyl group and a bromine substituent. The tert-butyl group enhances steric hindrance, reducing reactivity in nucleophilic substitutions but improving solubility in nonpolar solvents. The bromine atom enables Suzuki-Miyaura cross-coupling, a feature absent in the unsubstituted ethyl ester .
Positional Isomers
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate () demonstrates how ring connectivity impacts properties. The [2,3-c] isomer shifts the nitrogen position, altering electronic distribution (e.g., dipole moments) and hydrogen-bonding capacity. Such differences influence binding affinities; for example, [2,3-b] derivatives are more commonly reported in kinase inhibitors .
Hydroxy-Substituted Derivatives
Ethyl 2-(2-(1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl)-2-hydroxyacetate (3q, 68% yield) contains a hydroxyl group adjacent to the ester. This structure enhances polarity (NMR δ 4.8 ppm for -OH) and enables hydrogen bonding, which could improve water solubility but reduce blood-brain barrier penetration .
Halogenated Derivatives
tert-Butyl 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS 754214-95-4) and (5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl)methanol (3n, 56% yield) highlight the role of halogens. Bromine increases molecular weight (311.17 g/mol vs. 204.23 for the ethyl ester) and provides a handle for palladium-catalyzed reactions, expanding synthetic utility .
Physicochemical Properties
| Compound | Molecular Weight | clogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Notable Features |
|---|---|---|---|---|---|
| This compound | 204.23 | 1.8 | 1 | 3 | Balanced lipophilicity, metabolic stability |
| Methyl analog (CAS 172647-94-8) | 190.20 | 1.2 | 1 | 3 | Higher hydrolysis susceptibility |
| tert-Butyl bromo derivative | 311.17 | 2.5 | 0 | 3 | Steric bulk, cross-coupling capability |
| [2,3-c] isomer (9a) | 190.19 | 1.5 | 1 | 3 | Altered electronic profile |
*clogP estimated using ChemAxon software.
Biological Activity
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its role as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a comprehensive overview of the compound’s biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 204.23 g/mol
- CAS Number : 1048913-05-8
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of the ethyl acetate group enhances its solubility and bioavailability.
Target of Action
This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play crucial roles in various cellular processes, including proliferation, differentiation, and survival.
Mode of Action
The compound inhibits FGFR activity by binding to the receptor and preventing its autophosphorylation. This inhibition disrupts downstream signaling pathways such as:
- RAS–MEK–ERK
- PLCγ
- PI3K–Akt
These pathways are essential for cell growth and survival; thus, their inhibition leads to reduced cell proliferation and increased apoptosis in certain cancer cell lines.
Anticancer Effects
This compound has demonstrated significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of breast cancer cell lines, such as the 4T1 cell line. The compound induces apoptosis through the activation of intrinsic apoptotic pathways.
| Cell Line | Concentration (µM) | Effect |
|---|---|---|
| 4T1 (Breast Cancer) | 10 | Inhibition of proliferation |
| 4T1 (Breast Cancer) | 20 | Induction of apoptosis |
Enzyme Inhibition
Research indicates that this compound can also inhibit other enzymes involved in pathological processes. For instance, it has been studied for its inhibitory effects on human neutrophil elastase (HNE), which is implicated in various respiratory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its moderate molecular weight and lipophilicity. This profile supports its potential use as a therapeutic agent in clinical settings.
Case Studies
Recent studies have explored the efficacy of this compound in various preclinical models:
-
Study on Breast Cancer :
- Objective: To evaluate the anticancer activity against MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive) breast cancer cell lines.
- Findings: The compound significantly reduced cell viability at concentrations as low as 6.25 µM in MDA-MB-231 cells, demonstrating its potential as a therapeutic candidate for aggressive breast cancers .
- Study on Neutrophil Elastase Inhibition :
Q & A
Q. What are the common synthetic routes for ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, and how are reaction conditions optimized?
The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves condensation or substitution reactions. For example, Scheme 5 in outlines steps such as nitration, Suzuki coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid), and hydrogenation using Pd(PPh₃)₄ as a catalyst . Similarly, describes the condensation of N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate under basic conditions to form analogous pyrrolo-pyridine derivatives . Optimization often involves temperature control (e.g., 0°C to room temperature for methylation) and solvent selection (e.g., THF or dioxane).
Q. How is the structural identity of this compound confirmed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, and detail the use of SC-XRD to resolve bond angles (e.g., 117.5°–129.7° for heterocyclic rings) and torsion angles (e.g., S1—N1—C8—C7 = 37.7°) in related pyrrolo-pyridine derivatives. Data collection and refinement protocols (e.g., SHELXS97/SHELXL97 software) ensure accuracy, with mean C–C bond deviations ≤0.004 Å .
Q. What analytical methods are used to assess purity and stability?
High-Performance Liquid Chromatography (HPLC) is widely employed for purity assessment, as demonstrated in for a related compound (99.63% purity via HPLC) . Stability studies may involve thermogravimetric analysis (TGA) or storage condition testing (e.g., 4°C for moisture-sensitive derivatives, as noted in ).
Advanced Research Questions
Q. How does substituent variation on the pyrrolo[2,3-b]pyridine core influence biological activity?
Structure-activity relationship (SAR) studies in reveal that electron-donating groups (e.g., methoxy) at the 3- and 4-positions enhance inhibitory activity against kinases. For instance, nicotinoyl chloride derivatives in Scheme 5 showed improved binding affinity due to increased π-stacking interactions . Computational docking studies (e.g., using ACD/Labs software in ) can further predict binding modes .
Q. What mechanistic insights exist for the catalytic steps in synthesizing this compound?
highlights the role of base-catalyzed Knoevenagel condensation in forming the pyrrolo-pyridine backbone. The reaction between aldehydes and ethyl cyanoacetate proceeds via enolate intermediate formation, with pyridine acting as a proton shuttle. Kinetic studies using ¹H NMR or LC-MS can track intermediate formation .
Q. How can experimental design address contradictions in reported biological data for pyrrolo[2,3-b]pyridine derivatives?
Conflicting bioactivity data may arise from assay variability (e.g., cell permeability differences in caspase inhibitors, as noted in ). Robust experimental frameworks (per ) recommend:
Q. What advanced separation techniques improve yield in multi-step syntheses?
Membrane-based separation ( , RDF2050104) and chromatography (e.g., preparative HPLC) are critical for isolating intermediates. For example, classifies membrane technologies as a key research area for purifying thermally labile compounds .
Methodological Considerations
Q. How are computational tools integrated into the study of pyrrolo[2,3-b]pyridine derivatives?
Q. What strategies mitigate challenges in crystallizing pyrrolo-pyridine derivatives?
Slow evaporation (e.g., in ethanol/water mixtures) and seeding techniques are effective. achieved single crystals by cooling saturated solutions to 173 K, with hydrogen bonding (e.g., N–H⋯O) stabilizing the lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
